3-Phenylisoquinolin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
23023-35-0 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-phenylisoquinolin-1-amine |
InChI |
InChI=1S/C15H12N2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H,(H2,16,17) |
InChI Key |
LKVNUNSCQWUTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Phenylisoquinolin 1 Amine and Derivatives
Classical Synthetic Approaches to 3-Phenylisoquinolin-1-amine (e.g., from nitriles and related precursors)
Classical methods for synthesizing this compound often rely on the cyclization of precursors containing a nitrile group. One common approach involves the reaction of 2-(alkoxymethyl)benzonitriles with nitriles. clockss.org In this method, 2-[alkoxy(lithio)methyl]benzonitriles, generated in situ from 2-(alkoxymethyl)benzonitriles and two equivalents of lithium diisopropylamide (LDA), react with various aliphatic and aromatic nitriles. clockss.org This one-pot reaction provides an efficient route to 3-substituted 4-alkoxyisoquinolin-1-amines. clockss.org
Another classical approach involves the reduction of nitriles to form primary amines. organic-chemistry.orglibretexts.org This can be achieved using reagents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org The process typically involves the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, followed by workup to yield the primary amine. libretexts.org While this is a general method for amine synthesis, its specific application to complex structures like this compound would depend on the availability of the corresponding nitrile precursor.
Furthermore, a domino nucleophilic addition followed by intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, mediated by trimethylaluminum (B3029685) (Me3Al), has been shown to produce a wide variety of substituted 1-aminoisoquinolines with good functional group tolerance. beilstein-journals.orgbeilstein-archives.org
Transition-Metal-Catalyzed Strategies in this compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its derivatives is no exception. Catalysts based on palladium, rhodium, copper, and gold have been successfully employed.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for isoquinolinone derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govnobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, in particular, has been utilized for the synthesis of isoquinolinone derivatives, which can be precursors to aminoisoquinolines. nih.govresearchgate.netlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net
For instance, a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones were synthesized in good yields via Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids. nih.govresearchgate.net The reaction conditions often involve a palladium catalyst such as Pd(PPh3)2Cl2, a phosphine (B1218219) ligand like Sphos, and a base like K2CO3 in a mixed solvent system. nih.gov
The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Below is a table summarizing the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones via Suzuki-Miyaura coupling:
| Entry | Pyrimidinyl Boronic Acid/Ester | Catalyst System | Yield (%) |
| 1 | 2-(4,6-dimethoxypyrimidin-2-yl)boronic acid | Pd(PPh3)2Cl2/Sphos/K2CO3 | 98 |
| 2 | (4,6-dimethylpyrimidin-2-yl)boronic acid | Pd(PPh3)2Cl2/Sphos/K2CO3 | 85 |
| 3 | (4-(trifluoromethyl)pyrimidin-2-yl)boronic acid | Pd(PPh3)2Cl2/Sphos/K2CO3 | 75 |
| 4 | (4-methoxypyrimidin-2-yl)boronic acid | Pd(PPh3)2Cl2/Sphos/K2CO3 | 92 |
Data sourced from a study on the synthesis of novel isoquinolinone derivatives. nih.govresearchgate.net
Rhodium(III)-Catalyzed C-H Functionalization and Annulation Routes
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of isoquinoline (B145761) and isoquinolone scaffolds. nih.govmdpi.com These reactions often proceed under mild conditions with high efficiency and regioselectivity. nih.govmdpi.com The use of a pentamethylcyclopentadienyl (Cp*) rhodium(III) complex is common in these transformations. nih.gov
One approach involves the redox-neutral [4+2] annulation between N-H aromatic ketimines and internal alkynes, promoted by a cationic rhodium(I) precursor and a phosphine ligand, to form multi-substituted 3,4-dihydroisoquinolines. researchgate.net Another efficient method is the Rh(III)-catalyzed redox-neutral C–H activation/cyclization/isomerization cascade of aromatic oxime esters with 1,3-dienes, which provides isoquinolines with complete regioselectivity. rsc.org
Copper(I)-Catalyzed Intramolecular Cyclization Methods
Copper(I)-catalyzed reactions offer an economical and efficient alternative for the synthesis of isoquinoline derivatives. chemrxiv.orgresearchgate.net A notable example is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govsemanticscholar.org This method is environmentally friendly as it avoids the use of organic solvents. nih.govsemanticscholar.org
The reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of 10 mol% CuI in water at 80 °C yields 1-methyl-3-phenylisoquinoline (B8776708) in high yield. nih.gov A plausible mechanism involves the copper-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative, followed by cleavage of the N-O bond to afford the isoquinoline product. nih.govsemanticscholar.org
Gold(III)-Mediated Domino Reactions for Isoquinolinamines
Gold(III) catalysts have been effectively used in domino reactions to construct 1-aminoisoquinoline (B73089) derivatives from readily available starting materials. organic-chemistry.orgresearchgate.netnih.gov A facile synthesis involves the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297). organic-chemistry.orgresearchgate.netnih.gov This protocol proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.orgresearchgate.netnih.gov
The reaction mechanism is proposed to involve gold-catalyzed cyclization of the 2-alkynylbenzamide, followed by the addition of ammonia (B1221849) and subsequent transformations to yield the 1-aminoisoquinoline product. organic-chemistry.org The efficiency of the reaction is influenced by the electronic nature of the substituents on the substrate, with electron-donating groups generally leading to higher yields. organic-chemistry.org
Metal-Free and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, metal-free and environmentally benign synthetic methods are gaining increasing attention. imist.mamdpi.comrsc.org
One such approach is the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) in an aqueous medium. chemrxiv.org This method avoids the use of metal catalysts and organic solvents. chemrxiv.org The reaction of 2-(2-oxo-2-phenylethyl)benzonitrile with various amines in water at 100 °C for 4 hours affords N-substituted 3-phenylisoquinolin-1-amines in good to excellent yields. chemrxiv.org
Another metal-free method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to produce 3-aminoisoquinolines. rsc.org This one-pot reaction proceeds without a metal catalyst and provides an alternative route to these important heterocyclic compounds. rsc.org
The following table summarizes the yields of N-substituted 3-phenylisoquinolin-1-amines synthesized via a metal-free approach in an aqueous medium:
| Entry | Amine | Yield (%) |
| 1 | Benzylamine | 93 |
| 2 | (S)-1-Phenylethylamine | 85 |
| 3 | 4-(Trifluoromethoxy)benzylamine | 88 |
| 4 | 1-Cyclohexylethylamine | 76 |
Data sourced from a study on the metal-free construction of aminated isoquinoline frameworks. chemrxiv.org
These green chemistry approaches offer significant advantages by minimizing waste, avoiding toxic metals, and often utilizing milder reaction conditions. imist.ma
Advanced Cyclization and Ring Annulation Reactions towards the Isoquinolinamine Core
The construction of the isoquinolinamine skeleton, the central framework of this compound, has been significantly advanced through the development of innovative cyclization and ring annulation reactions. These methods offer efficient pathways to this important heterocyclic motif, often with high yields and functional group tolerance.
Transition metal catalysis, particularly with palladium and gold, has proven to be a powerful tool for forging the isoquinoline ring. One notable strategy involves the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net This process, followed by alkenylation (a Heck reaction), yields 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been found to promote the cyclization and stabilize the palladium(II) intermediate, thereby improving reaction outcomes. researchgate.net
Gold catalysis offers another elegant route. A domino reaction mediated by gold(III) using readily available 2-alkynylbenzamides and ammonium acetate as an ammonia source provides direct access to substituted 1-aminoisoquinolines in good to excellent yields. researchgate.net This method is advantageous as it builds the aminated isoquinoline core in a single, efficient step. researchgate.net
Metal-free approaches have also emerged as sustainable and economical alternatives. A notable example is the reaction between 2-(2-oxo-2-arylethyl)benzonitriles and various amines in an aqueous medium. chemrxiv.org This method proceeds via a sequential nucleophilic addition of the amine to the nitrile group, followed by an annulation reaction. chemrxiv.org The reaction is promoted by an intricate network of hydrogen bonds in water, which activates the nitrile group for the initial attack. chemrxiv.org A wide array of aminated isoquinolines can be generated with this protocol, which tolerates diverse functional groups on both the benzonitrile and amine components. chemrxiv.org
Annulation reactions, which involve the fusion of a new ring onto a pre-existing structure, are fundamental to isoquinoline synthesis. scripps.edu Redox-neutral annulations represent a modern and efficient strategy. For instance, cyclic amines like 1,2,3,4-tetrahydroisoquinoline (B50084) can undergo redox-neutral annulation with ortho-cyanomethylbenzaldehydes, promoted by acetic acid, to yield complex ring-fused structures. nih.gov
The table below summarizes key advanced cyclization and annulation reactions for the synthesis of the isoquinolinamine core.
Table 1: Advanced Cyclization and Annulation Reactions for Isoquinolinamine Core Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | 2-(1-Alkynyl)benzaldimines, Alkenes | Pd(II) | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |
| Gold-Mediated Domino Reaction | 2-Alkynylbenzamides, Ammonium Acetate | Gold(III) | 1-Aminoisoquinolines | researchgate.net |
| Metal-Free Annulation | 2-(2-Oxo-2-arylethyl)benzonitriles, Amines | Water (solvent) | Aminated Isoquinolines | chemrxiv.org |
| Redox-Neutral Annulation | 1,2,3,4-Tetrahydroisoquinolines, o-Cyanomethylbenzaldehydes | Acetic Acid | Tetrahydroprotoberberine derivatives | nih.gov |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules, or enantiomers, is a critical endeavor in chemistry, as the spatial arrangement of atoms can dictate biological activity. The development of stereoselective methods to produce chiral analogues of this compound, where a specific three-dimensional structure is favored, is an area of active research. These strategies often rely on chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.
Asymmetric reductive amination is a cornerstone for the synthesis of chiral amines. d-nb.inforesearchgate.net This powerful, two-step strategy typically involves the condensation of a prochiral ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the target chiral amine. researchgate.net The stereoselectivity is induced by a chiral catalyst or a chiral auxiliary group that is temporarily attached to the molecule. For instance, the synthesis of chiral tetrahydroisoquinolines can be achieved through methods like the Bischler-Napieralski cyclization to form a dihydroisoquinoline, followed by a stereoselective reduction.
Modern catalytic approaches have expanded the toolbox for chiral amine synthesis. Transition-metal-catalyzed enantioselective C-N cross-coupling reactions are among the most efficient protocols for creating chiral amines. researchgate.net Biocatalysis offers a green and highly selective alternative. Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones. tdx.catmdpi.com These enzymatic reactions often exhibit exquisite chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com The challenge of unfavorable reaction equilibria in transaminase-catalyzed reactions can be overcome by employing strategies such as in situ by-product removal. mdpi.com
The synthesis of chiral 3-arylcyclohexylamines, a structural motif related to the target compound, has been achieved through a stereoselective sequence involving a palladium-catalyzed 1,4-conjugate addition of an arylboronic acid to cyclohexenone, followed by a highly diastereoselective reduction of the resulting ketone to an alcohol and subsequent conversion to the amine. beilstein-journals.org This highlights a strategy where the carbon framework and the chiral amine center are installed in separate, stereocontrolled steps. beilstein-journals.org
Chiral phosphoric acids have also emerged as powerful catalysts in asymmetric synthesis. ifremer.fr They can facilitate enantioselective reactions, such as heterodimerizations, by creating a chiral environment that directs the approach of the reacting molecules. ifremer.fr
The table below details selected methodologies for the stereoselective synthesis of chiral amine analogues relevant to the this compound structure.
Table 2: Methodologies for Stereoselective Synthesis of Chiral Amine Analogues
| Methodology | Key Features | Catalyst/Reagent Type | Target Chiral Moiety | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Condensation-reduction sequence from prochiral ketones. | Chiral catalysts or auxiliaries | Chiral Amines | d-nb.inforesearchgate.net |
| Biocatalytic Asymmetric Synthesis | Use of enzymes for high stereoselectivity from prochiral ketones. | Transaminases | Chiral Amines | tdx.catmdpi.com |
| Stereoselective Conjugate Addition/Reduction | Sequential C-C bond formation and stereocontrolled reduction/amination. | Palladium catalysts, Chiral reducing agents | 3-Arylcyclohexylamines | beilstein-journals.org |
| Chiral Brønsted Acid Catalysis | Enantioselective protonation/activation to control stereochemistry. | Chiral Phosphoric Acids | Heterodimers of N-substituted pyrrolidines | ifremer.fr |
Chemical Reactivity and Derivatization of 3 Phenylisoquinolin 1 Amine
Modifications and Functionalization of the Isoquinoline (B145761) Ring System
Ortho-Directed Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful strategy for regioselective C-H functionalization, wherein a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped by various electrophiles to introduce a wide array of substituents. wikipedia.org
In the context of 3-phenylisoquinolin-1-amine, the primary amine group can act as a directing group. The nitrogen's lone pair coordinates to the Lewis acidic lithium of the organolithium base (e.g., n-butyllithium), positioning the base to abstract a proton from the nearest, or ortho, position. wikipedia.orgbaranlab.org This complex-induced proximity effect (CIPE) significantly increases the kinetic acidity of the targeted C-H bond, enabling selective deprotonation. baranlab.org
While specific literature detailing the DoM of the parent this compound is not abundant, the principles of DoM on similar aromatic and heterocyclic amine systems are well-established. wikipedia.orgnih.gov The primary amine can direct lithiation to the C2' position of the phenyl ring. Subsequent reaction with an electrophile (E+) would then yield the corresponding 2'-substituted derivative.
Table 1: Plausible Electrophiles for Trapping after Directed ortho-Metallation
| Electrophile | Functional Group Introduced |
| D2O | Deuterium |
| I2 | Iodine |
| (CH3)3SiCl | Trimethylsilyl |
| CO2 | Carboxylic acid |
| DMF | Aldehyde |
| R-X (Alkyl halide) | Alkyl |
This table represents potential transformations based on established directed ortho-metallation principles.
The efficiency and regioselectivity of such reactions can be influenced by factors like the choice of base, solvent, temperature, and the potential for competing reactions, such as N-H deprotonation. uwindsor.ca
Transformations of the Phenyl Substituent at Position 3
The phenyl group at the 3-position of the isoquinoline core is amenable to various transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can be crucial for tuning the molecule's properties. For instance, in the context of PARP-1 inhibitors, substitutions on this phenyl ring have been shown to significantly influence biological activity. bath.ac.uk
Standard electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring. The presence of the isoquinolin-1-amine moiety will influence the regioselectivity of these reactions. Furthermore, modern cross-coupling methodologies provide powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.
For example, a bromo-substituted derivative, such as 3-(4-bromophenyl)isoquinolin-1-amine, could serve as a versatile intermediate. This halide can participate in a range of palladium-catalyzed cross-coupling reactions.
Table 2: Exemplary Transformations of a Halogenated this compound Derivative
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid | C-C | Biaryl |
| Sonogashira Coupling | Terminal alkyne | C-C | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | C-N | Arylamine |
| Heck Coupling | Alkene | C-C | Arylalkene |
This table illustrates potential derivatizations based on common cross-coupling reactions applied to analogous chemical systems. mdpi.com
The synthesis of compounds like 4-(2-Amino-ethoxy)-3-(4-morpholin-4-yl-phenyl)-7-fluoro-2H-isoquinolin-1-one and 4-(2-Amino-ethoxy)-7-fluoro-3-(4-pyrrolidin-1-yl-phenyl)-2H-isoquinolin-1-one highlights the successful application of such transformations on related isoquinolone scaffolds. google.com
Conjugate Addition Reactions Involving Isoquinolinamine Scaffolds
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.comlibretexts.org The reaction is driven by the formation of a more stable product where the nucleophile adds to the β-carbon of the conjugated system. masterorganicchemistry.com
Primary and secondary amines are common nucleophiles in conjugate addition reactions. libretexts.org The lone pair on the nitrogen atom of the amine attacks the electrophilic β-carbon of a Michael acceptor. libretexts.org
In the case of this compound, the primary amine at the C1 position possesses nucleophilic character. It can potentially participate as a nucleophile in conjugate addition reactions with suitable Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles. The reaction would result in the formation of a new carbon-nitrogen bond, tethering the isoquinoline scaffold to the Michael acceptor.
Table 3: Potential Michael Acceptors for Conjugate Addition with this compound
| Michael Acceptor Class | Example | Product Type |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | β-Aminoketone |
| α,β-Unsaturated Ester | Ethyl acrylate | β-Aminoester |
| α,β-Unsaturated Nitrile | Acrylonitrile | β-Aminonitrile |
This table outlines hypothetical conjugate addition reactions based on the known reactivity of primary amines.
The success and rate of such a reaction would depend on the nucleophilicity of the 1-amino group and the electrophilicity of the Michael acceptor. organicchemistrydata.org The reaction is often reversible, and thermodynamic control typically favors the 1,4-addition product over the 1,2-addition product. libretexts.org While specific examples involving the this compound scaffold are not prominently detailed, the fundamental reactivity of primary amines in sulfa-Michael additions and other conjugate additions is well-documented, suggesting the viability of this approach for derivatization. pkusz.edu.cn
Structure Activity Relationship Sar Studies of 3 Phenylisoquinolin 1 Amine Derivatives
Elucidation of Essential Structural Features for Biological Activity
The fundamental framework of 3-phenylisoquinolin-1-amine consists of three essential components: the isoquinoline (B145761) core, the phenyl group at the C-3 position, and the amine substituent at the C-1 position. The isoquinoline portion often serves as a scaffold that orients the other functional groups in a specific three-dimensional arrangement required for binding to target proteins.
Research into derivatives of this class has shown their potential as inhibitors of various enzymes, including kinases and topoisomerases. For instance, certain 1-amino-3-hetarylisoquinolines are considered a promising family of anticancer compounds due to their interaction with the active sites of Topoisomerase I and II. researchgate.net The nitrogen-containing amine residue at the C-1 position and a heterocyclic or phenyl substituent at the C-3 position are often critical for this activity. researchgate.net
In the context of kinase inhibition, such as with Rho-associated coiled-coil containing protein kinase (ROCK), the 1-aminoisoquinoline (B73089) core is a key structural unit. researchgate.net Fragment-based discovery approaches have identified isoquinolin-1-amine as a foundational piece for developing potent inhibitors. researchgate.net The interaction of this core with the ATP-binding pocket of kinases is a recurring theme, suggesting that the nitrogen atoms within the isoquinoline ring and the exocyclic amine are vital for forming hydrogen bonds and other key interactions within the active site.
Impact of Substituent Variations on Molecular Interactions and Potency
The modification of substituents on both the isoquinoline and phenyl rings has a profound impact on the biological potency of this compound derivatives. These changes can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a given biological target.
Studies on ROCK-I inhibitors have demonstrated that substitutions at the 6-position of the isoquinoline ring can significantly enhance potency. researchgate.net For example, fragment-based screening led to the optimization of initial hits into 6-substituted isoquinolin-1-amine derivatives with improved affinity. researchgate.net Similarly, the compound CWJ-082, identified as 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, shows potent cytotoxic effects on various cancer cells, highlighting the importance of methoxy (B1213986) groups on the isoquinoline nucleus. researchgate.net
On the phenyl ring, the nature and position of substituents are equally critical. In the development of kinase inhibitors, derivatives with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring were found to be among the most potent inhibitors. researchgate.net In contrast, substitutions at the para position often result in a significant decrease in potency, indicating a specific spatial requirement within the target's binding site. researchgate.net
The table below summarizes the impact of various substituents on the activity of this compound derivatives as ROCK-I inhibitors.
| Compound | Core Structure | Substituent(s) | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Fragment-derived leads | Isoquinolin-1-amine | Substitution at 6-position | Improved ROCK-I potency and affinity | researchgate.net |
| CWJ-082 | 3-(3-methoxyphenyl)isoquinolin-1-amine | 6,7-dimethoxy on isoquinoline | Potent cytotoxic effects | researchgate.net |
| Generic benzyl (B1604629) derivatives | 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas | Hydroxy, methoxy, amino at meta position of phenyl ring | Most potent inhibitors (low nM) | researchgate.net |
| Generic benzyl derivatives | 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas | Substitution at para position of phenyl ring | Substantial loss of potency | researchgate.net |
Positional Effects of Functional Groups on the Isoquinoline and Phenyl Moieties
The specific placement of functional groups on the this compound scaffold is a determining factor in its biological activity. SAR studies have consistently shown that even minor shifts in substituent position can lead to dramatic changes in potency and selectivity.
On the isoquinoline ring, substitutions at positions 6 and 7 are particularly noteworthy. The presence of dimethoxy groups at these positions, as seen in the cytotoxic agent CWJ-082, suggests that these electron-donating groups enhance activity, possibly by modulating the electronic character of the ring system or by forming specific interactions with the target protein. researchgate.net The development of ROCK-I inhibitors also capitalized on substitution at the 6-position to improve the pharmacokinetic profile and potency of the lead compounds. researchgate.net
The positional effects on the phenyl ring are equally critical. As mentioned, for a series of kinase inhibitors, placing substituents at the meta position of the phenyl ring led to highly potent compounds, while para-substitution was detrimental. researchgate.net This indicates that the binding pocket of the target enzyme likely has a specific sub-pocket that can accommodate substituents at the meta position, where they may engage in favorable interactions like hydrogen bonding. A para-substituent, being positioned differently, might cause a steric clash or fail to reach this interactive region, thus reducing binding affinity. These findings underscore the importance of precise positional control in the design of potent this compound derivatives.
Conformational Preferences and Their Influence on SAR
Rotation around the single bond connecting the phenyl and isoquinoline rings can be hindered by steric interactions, leading to specific preferred conformations. The presence of substituents, particularly at the positions ortho to the connecting bond, can significantly influence this rotational barrier and lock the molecule into a particular conformation. nih.gov A rigidified, pre-organized conformation that matches the geometry of the target's binding site can lead to a higher binding affinity and, therefore, greater potency, as less conformational entropy is lost upon binding. mdpi.com
Medicinal Chemistry Research Applications of 3 Phenylisoquinolin 1 Amine Scaffolds
Lead Identification Strategies for Novel Chemical Entities
A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for developing new drugs. wikipedia.org The identification of the 3-phenylisoquinolin-1-amine scaffold as a promising lead has often emerged from high-throughput screening (HTS) and phenotypic screening campaigns. wikipedia.orgontosight.aimdpi.com
HTS allows for the rapid assessment of large compound libraries for their ability to interact with a specific biological target. nih.govnih.govcea.fr For instance, screening of diverse chemical libraries against cancer cell lines or specific enzymes has identified isoquinolinamine derivatives as "hits" with potential antiproliferative or inhibitory activity. cea.fr
Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes without prior knowledge of the specific target, has also been instrumental. A study evaluating a series of newly synthesized isoquinolinamines (FX-1 to 8) for their anti-leukemic potential on human B- and T-acute lymphoblastic leukemia (ALL) cells is a prime example. nih.govkoreascience.krresearchgate.net This approach identified 3-(p-Tolyl)isoquinolin-1-amine (FX-9) as the most effective agent against these cancer cells, thereby establishing it as a lead compound for further investigation. nih.govkoreascience.krresearchgate.net
Furthermore, the structural similarity of the 3-phenylisoquinoline (B1583570) core to known biologically active natural products, such as the alkaloids sanguinarine (B192314) and berberine (B55584), has provided a rationale for its selection as a starting point in lead discovery programs. nih.gov This strategy, based on natural product scaffolds, has guided the exploration of 3-phenylisoquinolines as potential antibacterial agents. nih.gov
Rational Design and Synthesis of Optimized Isoquinolinamine Analogues
Once a lead compound like this compound is identified, rational design and chemical synthesis are employed to create analogues with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org This process relies heavily on understanding the structure-activity relationships (SAR) of the scaffold. nih.gov
Various synthetic methodologies have been developed to generate a diverse set of this compound analogues. These methods allow for systematic modifications at different positions of the isoquinoline (B145761) ring and the phenyl substituent. clockss.orgchemrxiv.org For example, one-pot synthesis procedures have been established for the efficient preparation of 3-substituted 4-alkoxyisoquinolin-1-amines. clockss.org Other techniques, such as microwave-assisted synthesis and palladium-catalyzed reactions, have been utilized to create libraries of N-substituted and C4-substituted derivatives. conicet.gov.armdpi.com
Molecular Mechanism of Action Studies of this compound Derivatives in Vitro
Elucidating the molecular mechanism of action is a critical step in the development of any new therapeutic agent. For this compound derivatives, in vitro studies have been pivotal in identifying their enzymatic targets, characterizing their binding interactions, and understanding their effects on cellular processes.
The this compound scaffold has been found to interact with several important enzyme targets implicated in cancer and infectious diseases.
FtsZ: The bacterial cell division protein FtsZ is an attractive target for novel antibiotics due to its high conservation among bacteria and absence in eukaryotes. nih.gov Several 3-phenylisoquinoline derivatives have been identified as inhibitors of FtsZ. nih.govresearchgate.net For example, certain 6,7-dimethoxy-3-phenylisoquinoline (B15374321) derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). nih.gov These compounds were found to stabilize FtsZ polymers and inhibit its GTPase activity. nih.govresearchgate.net
Tankyrases: Tankyrase-1 and -2 (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. researchgate.netabcam.com The 3-arylisoquinolin-1-one scaffold, a close analogue of this compound, was designed to inhibit tankyrases. nus.edu.sg Potent inhibitors with IC₅₀ values in the nanomolar range for both TNKS-1 and TNKS-2 have been developed, demonstrating high selectivity over other PARP enzymes. abcam.com
Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. nih.gov While some studies with specific this compound derivatives like FX-9 did not show inhibitory activity against a panel of 58 cancer-related kinases, the broader isoquinolinamine class is known to produce kinase inhibitors. nih.govkoreascience.krresearchgate.net For instance, the isoquinolinamine analogue RX-8243 has been reported to inhibit Aurora A kinase and other serine/threonine kinases, leading to the downregulation of the RAS and PI3K signaling pathways. annualreports.com
Table 1: Enzyme Inhibition by this compound Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 6,7-Dimethoxy-3-phenylisoquinolines | FtsZ | Active against MRSA and VRE; stabilize FtsZ polymers and inhibit GTPase activity. nih.govresearchgate.net |
| 3-Arylisoquinolin-1-ones | Tankyrase-1/2 | Potent inhibition with IC₅₀ values in the nanomolar range; selective over other PARPs. nus.edu.sgabcam.com |
| Isoquinolinamine analogue (RX-8243) | Aurora A Kinase | Inhibits kinase activity, leading to downregulation of RAS and PI3K pathways. annualreports.com |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | Various Kinases | No specific inhibitory activity found against a panel of 58 cancer-related kinases. nih.govkoreascience.krresearchgate.net |
Understanding how this compound derivatives bind to their protein targets at the molecular level is crucial for rational drug design. Techniques such as fluorescence spectroscopy and molecular modeling have provided valuable insights.
For FtsZ-targeting derivatives, fluorescence spectroscopy has been used to demonstrate and characterize the binding of these compounds to S. aureus FtsZ (SaFtsZ). nih.gov These studies confirmed a direct interaction between the compounds and the target protein. nih.gov
Beyond direct enzyme inhibition, it is essential to understand the downstream cellular consequences of treating model systems with this compound derivatives.
Apoptosis Induction: Several studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, the compound FX-9 was found to induce morphological changes consistent with apoptosis in acute lymphoblastic leukemia cells. nih.govkoreascience.krresearchgate.net Similarly, CWJ-082, a 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, was shown to cause caspase-dependent apoptosis in human cervical cancer cells. researchgate.net
Cell Cycle Effects: Disruption of the cell cycle is a common mechanism for anticancer agents. Derivatives of this compound have been shown to cause cell cycle arrest, particularly at the G2/M phase. researchgate.net For instance, treatment of HeLa cells with the derivative 6k led to an accumulation of cells in the G2/M phase, which is often a prelude to apoptosis. researchgate.net CWJ-082 was also found to induce mitotic arrest through the activation of the spindle assembly checkpoint. researchgate.net
Signaling Pathway Modulation: The this compound scaffold can modulate various intracellular signaling pathways. As mentioned, the tankyrase-inhibiting analogues function by stabilizing axin proteins, leading to the degradation of β-catenin and subsequent downregulation of the Wnt signaling pathway. nih.gov In studies with the compound FX-9, heterogeneous effects on the PI3K/AKT, MAPK, and JAK/STAT signaling pathways were observed in leukemia cells. nih.govkoreascience.kr The isoquinolinamine RX-8243 has been shown to downregulate key signaling molecules in the RAS and PI3K pathways, such as activated ERK, p38, and Akt. annualreports.com
Table 2: Cellular Effects of this compound Derivatives
| Compound | Cell Line(s) | Cellular Effect |
|---|---|---|
| FX-9 | Acute Lymphoblastic Leukemia | Apoptosis induction, heterogeneous effects on PI3K/AKT, MAPK, JAK/STAT pathways. nih.govkoreascience.krresearchgate.net |
| CWJ-082 | Human Cervical Cancer (HeLa) | G2/M phase arrest, caspase-dependent apoptosis, activation of spindle assembly checkpoint. researchgate.net |
| Analogue 6k | Human Cervical Cancer (HeLa) | G2/M phase arrest. researchgate.net |
| RX-8243 | Cancer cells | Downregulation of RAS and PI3K pathways (p-ERK, p-p38, p-Akt). annualreports.com |
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds. Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity.
The exploration of different heterocyclic cores, such as quinolines and quinazolinones, alongside isoquinolinamines in screening campaigns, represents a form of scaffold hopping aimed at identifying novel chemotypes with desirable biological activities. nih.govresearchgate.net Furthermore, the development of inhibitors for various enzymes often involves evaluating different heterocyclic systems that can mimic the hydrogen bonding patterns and occupy the same binding pockets as the original lead scaffold. This approach is evident in the broader field of kinase inhibitor design, where diverse heterocyclic scaffolds are frequently employed. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of 3 Phenylisoquinolin 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 3-phenylisoquinolin-1-amine. These calculations provide valuable information on molecular orbitals, charge distribution, and reactivity descriptors.
Detailed research findings from DFT studies on related heterocyclic systems, such as quinoline (B57606) and pyrimidine (B1678525) derivatives, illustrate the insights that can be gained. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and greater polarizability, indicating that charge transfer can easily occur within the molecule.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the isoquinoline (B145761) ring and the exocyclic amine group would be expected to be electron-rich regions, susceptible to electrophilic attack, while the hydrogen atoms would be electron-poor.
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |
| Electronegativity (χ) | Describes the power of an atom to attract electrons. |
Although specific DFT data for this compound is not extensively published, the principles from studies on analogous compounds provide a robust framework for understanding its electronic behavior and reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For this compound, which belongs to a class of compounds known for their kinase inhibitory activity, molecular docking is instrumental in identifying potential protein targets and elucidating the structural basis of its biological activity.
Table 2: Potential Protein Targets and Key Interactions for Isoquinolinamine Scaffolds
| Protein Target | Key Interacting Residues (Hypothetical) | Types of Interactions |
| Rho-associated kinase (ROCK) | Hinge region amino acids | Hydrogen bonds, hydrophobic interactions |
| Epidermal Growth Factor Receptor (EGFR) | Gatekeeper and hinge residues | Hydrogen bonds, π-alkyl interactions |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Asp, Glu, Cys residues in the active site | Hydrogen bonds, hydrophobic interactions |
| Phosphoinositide 3-kinase (PI3K) | Val, Lys, Ser, Asp residues | Hydrogen bonds, hydrophobic interactions |
The results from molecular docking simulations, often expressed as a docking score, provide a qualitative estimation of the binding affinity, which is crucial for prioritizing compounds for further experimental testing.
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energies
Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-target complex, allowing for the study of its conformational flexibility and the stability of the interactions over time. An MD simulation of a this compound-protein complex would involve calculating the trajectory of the atoms over a specific period, providing insights into the stability of the binding pose predicted by molecular docking.
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand from their initial positions, with a stable RMSD value indicating that the complex has reached equilibrium. RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting the flexible regions of the protein upon ligand binding.
Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies.
Table 3: Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| RMSD (Root Mean Square Deviation) | Indicates the stability of the protein-ligand complex over time. |
| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues. |
| Binding Free Energy (ΔG_bind) | A quantitative measure of the binding affinity between the ligand and the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. |
These simulations are computationally intensive but provide a more realistic representation of the biological system, aiding in the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinolinamine derivatives, a QSAR model could predict the anticancer or kinase inhibitory activity based on various molecular descriptors.
The development of a QSAR model involves several steps:
Data Set Preparation : A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors, are calculated for each molecule.
Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the model is assessed using internal and external validation techniques.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity, providing a graphical guide for structural modifications.
Table 4: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds
| Descriptor Type | Examples |
| Constitutional | Molecular weight, number of atoms, number of rings |
| Topological | Connectivity indices, shape indices |
| Geometrical (3D) | Molecular surface area, molecular volume |
| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic |
Applications of 3 Phenylisoquinolin 1 Amine in Catalysis
3-Phenylisoquinolin-1-amine and its Derivatives as Ligands in Metal-Catalyzed Reactions
The unique structural and electronic properties of this compound and its analogs make them attractive candidates for ligands in a range of metal-catalyzed reactions. The presence of both an endocyclic and an exocyclic nitrogen atom allows for versatile coordination modes with different metal centers.
Gold(III) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of isoquinoline (B145761) synthesis, gold(III) has been shown to effectively catalyze the tandem cyclization of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) to produce 1-aminoisoquinoline (B73089) derivatives. This transformation highlights the utility of gold catalysis in constructing the core 1-aminoisoquinoline scaffold, which is the foundational structure of this compound. The development of heterogeneous gold(III) catalysts, such as those immobilized on magnetic nanoparticles, further enhances the practical application of these reactions by allowing for easy catalyst recovery and reuse.
A plausible catalytic cycle for the gold(III)-catalyzed synthesis of 1-aminoisoquinolines involves the activation of the alkyne moiety by the gold(III) center, followed by an intramolecular nucleophilic attack of the amide nitrogen. Subsequent reaction with an ammonia (B1221849) equivalent, such as ammonium acetate, leads to the formation of the 1-aminoisoquinoline product.
Table 1: Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinoline Derivatives
| Entry | 2-Alkynylbenzamide Substrate | Amine Source | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)benzamide | Ammonium acetate | AuCl3/AgSbF6 | This compound | High |
| 2 | 2-(Hex-1-ynyl)benzamide | Ammonium acetate | Fe3O4@SiO2-bipy-AuCl3/AgSbF6 | 3-Butylisoquinolin-1-amine | 85 |
Note: The table is a representative summary based on typical yields reported in the literature for similar transformations.
Iridium(III) complexes featuring 1-phenylisoquinoline-type ligands have demonstrated significant utility, particularly in the realm of photoredox catalysis. The strong spin-orbit coupling and favorable photophysical properties of iridium(III) make its complexes excellent photosensitizers. For instance, iridium(III) complexes with 1-phenylisoquinoline (B189431) ligands have been effectively employed in the photocatalytic reduction of carbon dioxide (CO2). researchgate.net These complexes absorb visible light and initiate electron transfer processes that drive the conversion of CO2 into valuable chemical feedstocks.
Beyond photocatalysis, iridium(III) complexes are known to catalyze a variety of organic transformations, including C-H bond functionalization. While the direct use of this compound as a ligand in a broad range of iridium-catalyzed reactions is not extensively documented, the established success of the closely related 1-phenylisoquinoline scaffold suggests a promising avenue for future research. The amino group at the 1-position could serve as an additional coordination site or be modified to tune the electronic and steric properties of the resulting iridium catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstone methods for the formation of carbon-nitrogen (C-N) bonds. These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) or N-heterocyclic carbene ligand. The development of novel ligands is crucial for expanding the scope and efficiency of these transformations.
While there is a vast body of literature on palladium-catalyzed C-N bond formation, the specific application of this compound or its derivatives as ligands in these reactions is not yet a well-established area. However, the bidentate nature of 1-aminoisoquinolines suggests their potential as effective ligands for palladium. The chelation of the ligand to the palladium center can enhance catalyst stability and influence the reactivity and selectivity of the C-N bond-forming step. Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines has been successfully demonstrated, leading to the synthesis of isoquinoline-1-carboxamides. mdpi.com This showcases the compatibility of the isoquinoline scaffold with palladium catalysis. Future work could explore the synthesis of chiral derivatives of this compound for use in asymmetric palladium-catalyzed aminations.
Rhodium catalysts are widely used for a variety of transformations, including hydroformylation, hydrogenation, and C-H activation. In the context of amidation reactions, rhodium complexes can catalyze the direct coupling of carboxylic acids with amines or the addition of N-H bonds across unsaturated systems.
The use of this compound derivatives as ligands in rhodium-catalyzed amidations is an area with potential for development. Rhodium(III)-catalyzed C-H activation and annulation of N-aryl benzamidines with propargyl alcohols has been reported for the synthesis of 1-aminoisoquinoline derivatives. nih.gov This demonstrates the compatibility of the isoquinoline core with rhodium catalysis. The development of rhodium complexes bearing this compound-based ligands could lead to novel catalysts for amidation and other related transformations.
Photocatalytic Applications of this compound Moieties (e.g., CO2 reduction)
The isoquinoline moiety, particularly when part of a larger conjugated system, can impart favorable photophysical properties to a molecule. As mentioned in the context of iridium(III) catalysis, 1-phenylisoquinoline ligands are key components in highly efficient photosensitizers. researchgate.net An Iridium(III) complex featuring 1-phenylisoquinoline ligands, [Ir(piq)2(dmb)]+ (where piq = 1-phenylisoquinoline and dmb = 4,4′-dimethyl-2,2′-bipyridine), has been shown to be a robust and efficient photosensitizer for the photocatalytic reduction of CO2 to carbon monoxide (CO). researchgate.net
This iridium complex exhibits strong absorption in the visible region and a long-lived excited state, which are crucial for efficient photocatalysis. The photocatalytic system, which also includes a rhenium(I) catalyst, demonstrates high selectivity for CO production. The stability of the iridium photosensitizer under catalytic conditions is a significant advantage over other commonly used photosensitizers. The presence of the amino group in this compound could be leveraged to further tune the photophysical and electrochemical properties of such photosensitizers, potentially leading to improved catalytic performance or altered product selectivity in CO2 reduction.
Table 2: Performance of an Iridium(III)-1-Phenylisoquinoline Photosensitizer in CO2 Reduction
| Photosensitizer | Catalyst | Sacrificial Electron Donor | Product | Turnover Number (TON) |
|---|
Data sourced from a study on photocatalytic CO2 reduction. researchgate.net BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole.
Role in Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development. Isoquinoline-based structures have been successfully employed as privileged chiral ligands in a variety of asymmetric transformations. nih.gov The rigid backbone of the isoquinoline scaffold provides a well-defined steric environment around the metal center, which can effectively control the stereochemical outcome of a reaction.
While the direct application of chiral derivatives of this compound in asymmetric catalysis is not yet widely reported, the potential for this class of compounds is significant. The introduction of a chiral center, for example, by resolving the atropisomers of a sterically hindered 3-arylisoquinolin-1-amine or by introducing a chiral substituent, could lead to a new class of chiral ligands. These ligands could find applications in a wide range of enantioselective transformations, including hydrogenation, C-C bond formation, and amination reactions. The development of chiral iron complexes with bis-isoquinoline bis-alkylamine ligands for asymmetric oxidation reactions showcases the potential of the isoquinoline scaffold in designing effective chiral catalysts. nih.gov The synthesis of chiral C-1 substituted tetrahydroisoquinolines is also an area of significant interest, with various catalytic stereoselective approaches being developed. nih.gov This highlights the importance of chirality in the isoquinoline framework and suggests that chiral this compound derivatives could be valuable additions to the toolbox of chiral ligands for asymmetric synthesis.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Aminoisoquinoline |
| 2-Alkynylbenzamide |
| Ammonium acetate |
| 3-Butylisoquinolin-1-amine |
| 3-Cyclohexylisoquinolin-1-amine |
| 1-Phenylisoquinoline |
| [Ir(piq)2(dmb)]+ |
| Re(dmb)(CO)3Br |
| 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) |
| 1-Iodoisoquinoline |
| Isoquinoline-1-carboxamide |
| N-Aryl benzamidine |
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the mechanistic investigations of catalytic cycles where this compound functions as a primary ligand. While the broader class of isoquinoline and amine derivatives is known to participate in various catalytic processes, particularly in cross-coupling reactions, detailed research findings on the specific role and mechanistic pathways involving this compound are not available in the public domain.
Catalytic cycles, such as those in palladium-catalyzed Heck, Suzuki-Miyaura, or Buchwald-Hartwig cross-coupling reactions, are fundamentally important for understanding reaction outcomes, optimizing conditions, and designing new catalysts. These cycles typically involve a series of elementary steps:
Oxidative Addition: The metal center (e.g., Palladium(0)) inserts into a bond of the substrate (e.g., an aryl halide).
Transmetalation (for Suzuki-Miyaura) or Ligand Exchange: A second substrate coordinates to the metal center.
Reductive Elimination: The coupled product is formed, and the metal catalyst is regenerated in its initial oxidation state.
However, without specific experimental or computational studies on this compound as a ligand, any depiction of a catalytic cycle involving this compound would be purely hypothetical. Such speculation would involve assuming its coordination mode to a metal center and its influence on the kinetics and thermodynamics of the catalytic steps, which would not be based on established research findings.
Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of relevant scientific literature on the mechanistic investigations of catalytic cycles involving this compound ligands.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenylisoquinolin 1 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Phenylisoquinolin-1-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) and phenyl rings, as well as the amine protons. The protons on the isoquinoline core and the phenyl group would likely appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the substituents and their relative positions. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For a related compound, N-Phenylisoquinolin-1-amine, the aromatic protons are observed in the ¹H NMR spectrum, providing a reference for the expected chemical shift range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the isoquinoline and phenyl rings would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon atom attached to the amino group (C1) would likely be found in the more downfield portion of this range due to the deshielding effect of the nitrogen atom. Quaternary carbons, such as the one at the fusion of the two rings and the point of attachment of the phenyl group, would also be identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from related isoquinoline structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isoquinoline Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Phenyl Aromatic CH | 7.2 - 7.8 | 125 - 130 |
| Amine NH₂ | Variable (broad singlet) | - |
| Isoquinoline Quaternary C | - | 135 - 160 |
| Phenyl Quaternary C | - | 130 - 145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₂N₂). This is a critical step in confirming the identity of a newly synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for purifying the target compound before mass analysis.
Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. For isoquinoline alkaloids, common fragmentation pathways involve the loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of HCN or NH₂ from the isoquinoline ring, as well as fragmentation of the phenyl substituent. A systematic investigation of the fragmentation behaviors of various isoquinoline alkaloids has shown that the presence of a p-π conjugated system can influence the fragmentation pathways nih.gov.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂ |
| Exact Mass | 220.1000 |
| Molecular Weight | 220.27 |
| Key Fragmentation Pathways | Loss of NH₂, HCN; cleavage of the phenyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include:
N-H Stretching: The primary amine group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.
C-H Stretching: Aromatic C-H stretching vibrations from both the isoquinoline and phenyl rings would appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the isoquinoline ring and the C=C bonds of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the amine group would be expected in the 1250-1350 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region (600-900 cm⁻¹), which can sometimes provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | >3000 |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
| Aromatic C-H Bend | 600 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation in the 3-phenylisoquinoline (B1583570) system is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the presence of substituents on the aromatic rings. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of such compounds nih.govnih.govmdpi.com.
X-ray Crystallography for Definitive Structural Determination and Stereochemistry
Table 4: Crystallographic Data for the Related Compound 1-(3-Phenylisoquinolin-1-yl)hydrazine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.672(2) |
| b (Å) | 13.825(4) |
| c (Å) | 14.934(5) |
| α (°) | 63.836(5) |
| β (°) | 86.895(6) |
| γ (°) | 82.106(5) |
| Volume (ų) | 1224.5(7) |
Potential Applications in Materials Science
Integration of 3-Phenylisoquinolin-1-amine into Functional Materials (e.g., for engineering applications)
The integration of this compound into functional materials for broad engineering applications is an emerging area of research. The core isoquinoline (B145761) structure is a versatile building block. While its derivatives have been investigated as tubulin polymerization inhibitors in a biological context, its direct incorporation into polymers or composites for materials engineering is not yet widely documented in the literature. nih.gov The presence of the amine group, however, provides a reactive site that could potentially be used to graft the molecule onto polymer backbones or other material surfaces. Such functionalization could impart specific properties, such as fluorescence, UV-resistance, or altered conductivity, to the host material. The development of materials incorporating this scaffold remains a field with potential for future exploration.
Exploration in Organic Electronic and Optoelectronic Devices (e.g., as phosphorescent dopants in OLEDs)
The phenylisoquinoline framework is a key component in the development of materials for organic light-emitting diodes (OLEDs). While research has heavily focused on the isomeric 1-phenylisoquinoline (B189431) as a ligand in organometallic complexes, its success underscores the significant potential of the phenylisoquinoline scaffold in optoelectronics. quinoline-thiophene.com Iridium(III) complexes incorporating these ligands are among the most successful phosphorescent emitters, which can harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. nih.gov
Specifically, complexes such as Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)₃) are renowned as highly efficient deep-red phosphorescent dopants. ossila.com The extended π-conjugation of the isoquinoline ring helps to lower the energy of the lowest unoccupied molecular orbital (LUMO), effectively reducing the energy gap and shifting emission to longer wavelengths. ossila.com By chemically modifying the phenylisoquinoline ligand—for instance, by adding electron-donating or electron-withdrawing groups—researchers can finely tune the emission color and electronic properties of the resulting iridium complex. nih.gov This strategy has been used to develop efficient near-infrared (NIR) emitting OLEDs, a technologically significant achievement for applications in night-vision displays, information-secured technologies, and biomedical imaging. nih.govpolyu.edu.hk
The performance of OLEDs using derivatives of the phenylisoquinoline scaffold is notable. Devices based on these emitters have demonstrated high external quantum efficiencies (EQE) and excellent color purity.
| Iridium(III) Complex | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) | Application | Reference |
|---|---|---|---|---|
| Ir(piq)₃ | 615 | 10.3% | Red Phosphorescent OLED | ossila.com |
| Bu-CNIr | 695 | 7.1% | NIR OLED | nih.govpolyu.edu.hk |
| DM-CNIr | 714 | 7.2% | NIR OLED | nih.govpolyu.edu.hk |
Role in the Design of Advanced Materials with Specific Properties
The this compound molecule serves as a privileged structural framework for designing advanced materials with tailored properties. The isoquinoline scaffold itself is a component in a variety of compounds with interesting biological and photophysical characteristics. nih.gov Derivatives of isoquinolin-3-amine, for example, are known to exhibit fluorescent properties, making them potential candidates for use as fluorophores in sensing or imaging applications. nih.gov
The design of new materials hinges on the ability to predict and control their properties through chemical synthesis. The structure of this compound offers several avenues for modification:
The Phenyl Group: Substituents can be added to the phenyl ring to modulate the electronic properties of the entire molecule. Electron-donating groups can increase the HOMO energy level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the energy gap and influencing the absorption and emission spectra. quinoline-thiophene.comnih.gov
The Amine Group: The primary amine at the 1-position is a nucleophilic site that can be readily functionalized. This allows for the attachment of other molecular units to create more complex architectures, such as donor-acceptor systems for charge-transfer applications or for linking the chromophore to other structures.
The Isoquinoline Core: The aromatic core is rigid and planar, which is beneficial for charge transport in organic electronics and can lead to strong intermolecular π-π stacking interactions in the solid state, influencing material morphology and performance.
By leveraging these features, this compound can act as a foundational building block for a range of advanced materials, from fluorescent probes to components in organic electronic devices.
Future Directions and Research Gaps in 3 Phenylisoquinolin 1 Amine Research
Unexplored Synthetic Pathways and Methodological Advancements
While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, there is a growing need for more efficient, sustainable, and diverse synthetic strategies to access novel 3-phenylisoquinolin-1-amine analogs. nih.gov Future research should focus on several key areas:
Transition Metal-Catalyzed Reactions : Modern synthetic approaches increasingly rely on transition metal catalysis. nih.gov There is significant potential in developing novel cascade reactions and annulation protocols, for instance, using rhodium or copper catalysts to construct the isoquinoline core with high atom economy. nih.gov Exploring underutilized C-H activation strategies to directly functionalize the phenyl and isoquinoline rings would provide rapid access to a wider range of derivatives without the need for pre-functionalized starting materials.
Photocatalysis and Electrochemistry : These emerging fields offer green and efficient alternatives to traditional thermal methods. Investigating light- or electricity-driven cyclization and amination reactions could lead to milder reaction conditions, unique reactivity, and reduced waste, overcoming limitations of existing protocols.
Flow Chemistry : Continuous flow synthesis presents an opportunity for safer, more scalable, and automated production of this compound derivatives. Developing robust flow protocols would facilitate rapid library synthesis for high-throughput screening and streamline the scale-up of promising lead compounds.
Novel Biological Targets and Therapeutic Areas for Investigation
Derivatives of the isoquinoline framework are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govamerigoscientific.com However, the full therapeutic potential of the this compound scaffold is far from realized. Key future directions include:
Targeting Cancer Immunotherapy Pathways : A recent study highlighted novel isoquinoline derivatives as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two promising targets for cancer immunotherapy. nih.gov This groundbreaking discovery opens the door to designing this compound derivatives that modulate the tumor microenvironment and enhance anti-tumor immune responses.
Neurodegenerative and Psychiatric Disorders : Certain isoquinoline derivatives have been identified as multi-target inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), suggesting their potential for treating depression and neurodegenerative disorders. mdpi.com Future research could explore their efficacy against other relevant targets, such as protein aggregation pathways in Alzheimer's and Parkinson's diseases or specific neurotransmitter receptors.
Infectious Diseases : The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Isoquinolines like berberine (B55584) have demonstrated broad-spectrum antimicrobial activity. amerigoscientific.com A derivative of 1-aminoisoquinoline (B73089) has shown potential against the dengue virus by targeting its NS5 protein. researchgate.net Systematic screening of this compound libraries against a wide range of bacterial, fungal, parasitic, and viral targets could identify new leads for infectious diseases.
Table 1: Known and Potential Biological Targets for this compound Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Citation(s) |
| Enzymes | Topoisomerase I, IDO1/TDO, MAO, BChE | Oncology, Neurodegeneration | nih.govmdpi.comresearchgate.net |
| Viral Proteins | Dengue Virus (DENV) NS5 Protein | Antiviral | researchgate.net |
| G-Protein Coupled Receptors | Dopamine Receptors, Serotonin Receptors | CNS Disorders | mdpi.com |
| Kinases | Cyclin-dependent kinase 1 (CDK1) | Oncology | researchgate.net |
| Nucleic Acids | DNA Intercalation | Oncology, Antimicrobial | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
De Novo Design and Optimization : ML models can be trained on existing data to generate novel this compound structures with predicted high affinity for specific biological targets. These algorithms can explore vast chemical space more efficiently than human chemists, proposing innovative molecules with optimized potency and pharmacokinetic profiles.
Predictive Synthesis and Retrosynthesis : A significant challenge in drug discovery is the synthesis of designed molecules. biopharmatrend.com AI-powered retrosynthesis tools, such as ASKCOS and Synthia, can predict viable and efficient synthetic routes for novel this compound analogs. nih.govbiopharmatrend.com This accelerates the "make" phase and allows chemists to prioritize molecules that are synthetically accessible. drugtargetreview.com
Reaction Condition Optimization : AI can be coupled with automated lab equipment to rapidly screen and optimize reaction conditions, identifying the best catalysts, solvents, and temperatures for a given transformation. technologynetworks.com This data-driven approach can significantly improve yields and reduce the time required to develop robust synthetic protocols. pharmaadvancement.com
Development of Advanced Spectroscopic and Computational Tools for Analysis
A deeper understanding of the structure, reactivity, and biological interactions of this compound derivatives requires the application and development of sophisticated analytical tools.
Advanced Spectroscopy : While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can offer detailed information on molecular vibrations and functional groups. nih.govazooptics.com Furthermore, exploring the fluorescent properties of these compounds, which can be significantly enhanced through protonation, could lead to their use as probes for studying biological systems or as sensors. nih.govmdpi.com
Computational Chemistry : Density Functional Theory (DFT) has been successfully used to investigate the structural reactivity, electronic properties, and vibrational spectra of isoquinoline derivatives. nih.govmdpi.com Future work should focus on developing more accurate computational models to predict complex properties like binding affinities to protein targets, nonlinear optical (NLO) responses, and excited-state behavior. mdpi.comcitedrive.com These advanced models can guide the rational design of molecules with specific, tailored functions.
Structural Biology : Obtaining high-resolution crystal structures of this compound derivatives in complex with their biological targets is crucial for understanding their mechanism of action. These structural insights are invaluable for structure-based drug design, enabling the optimization of ligand-receptor interactions to improve potency and selectivity.
Expansion into New Material Science Applications
The unique photophysical and electronic properties of the isoquinoline core suggest that its derivatives, including this compound, have significant untapped potential in material science. amerigoscientific.com
Organic Electronics : The conjugated π-system of the isoquinoline scaffold makes it an attractive building block for organic electronic materials. Research could be directed towards synthesizing this compound-based polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as conductive materials. amerigoscientific.com
Luminescent Materials and Sensors : Isoquinoline derivatives have been investigated as luminescent compounds for applications in fluorescent sensors and optical recording systems. acs.org The specific substitution pattern of this compound could be tuned to create novel chemosensors that exhibit a fluorescent response upon binding to specific ions or molecules.
Corrosion Inhibitors : The nitrogen heteroatom in the isoquinoline ring allows these molecules to adsorb onto metal surfaces, making them effective corrosion inhibitors. acs.orgwikipedia.org Future studies could evaluate the efficacy of novel this compound derivatives in protecting various metals in acidic or saline environments.
Table 2: Potential Material Science Applications for this compound
| Application Area | Potential Role of this compound | Desired Properties | Citation(s) |
| Organic Electronics | Building block for conductive polymers, host material for OLEDs | High charge carrier mobility, tunable bandgap, thermal stability | amerigoscientific.com |
| Sensors | Fluorescent chemosensor for metal ions or biomolecules | High quantum yield, selective binding, observable spectral shift | acs.org |
| Optical Materials | Component in optical recording systems, nonlinear optical devices | High photostability, large nonlinear optical response | mdpi.comacs.org |
| Corrosion Inhibition | Protective coating for metal surfaces | Strong adsorption to metal, high inhibition efficiency | acs.orgwikipedia.org |
Q & A
Q. What are the established synthetic routes for 3-Phenylisoquinolin-1-amine, and how can reaction conditions be optimized for high yield?
The synthesis of this compound typically involves multi-step protocols, such as cyclization of substituted benzaldehyde derivatives with nitriles or amine precursors under acidic conditions. Key steps include:
- Cyclocondensation : Use of trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) to promote ring closure .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
Optimization focuses on temperature control (e.g., 80–120°C for cyclization), stoichiometric ratios (amine:aldehyde ≈ 1:1.2), and catalyst selection (e.g., Lewis acids like ZnCl₂). Yield improvements (≥70%) often require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the crystal structure and purity of this compound?
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C–H···N interactions) using datasets collected at 293 K with Mo Kα radiation. Software like SHELXTL refines the structure .
- Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with nuclear magnetic resonance (¹H/¹³C NMR) to confirm absence of byproducts. A singlet in ¹H NMR at δ 8.2–8.5 ppm typically indicates aromatic protons in the isoquinoline core .
Advanced Research Questions
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives with antitumor activity?
- In vitro cytotoxicity assays : Screen against human tumor cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are calculated via non-linear regression (software: GraphPad Prism) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II. Focus on π-π stacking between the phenyl ring and enzyme active sites .
- Quantitative SAR (QSAR) : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity .
Q. How can researchers address contradictions in reported biological activity data for this compound analogs?
- Meta-analysis : Use the Cochrane Handbook guidelines to systematically aggregate data. Calculate heterogeneity metrics (I² statistic) to quantify variability across studies .
- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability.
- Dose-response validation : Perform EC₅₀ comparisons using a unified compound batch to isolate batch effects .
Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacokinetic properties?
- Bioisosteric replacement : Substitute the phenyl group with fluorophenyl (to improve metabolic stability) or pyridyl (to enhance solubility). Monitor logP via HPLC .
- Prodrug synthesis : Introduce ester or carbamate groups at the amine position for controlled release. Hydrolysis rates are tested in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- ADME profiling : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition studies (e.g., CYP3A4) .
Methodological Notes
- Data interpretation : When reporting cytotoxicity, include negative controls (DMSO vehicle) and positive controls (doxorubicin) to validate assay integrity .
- Stereochemical considerations : Chiral derivatives require enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies. Compounds must not be administered to humans/animals without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
